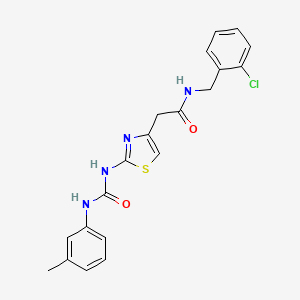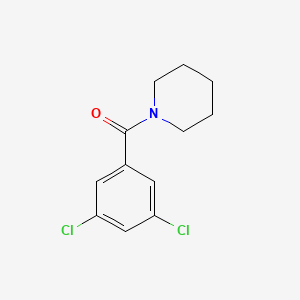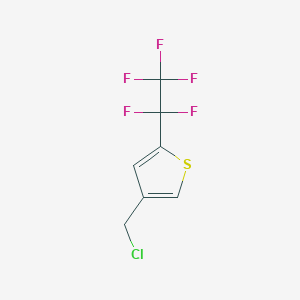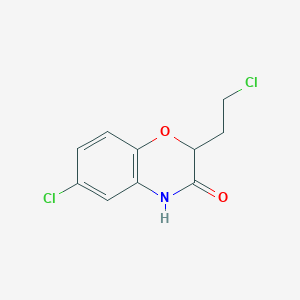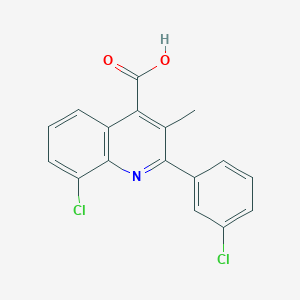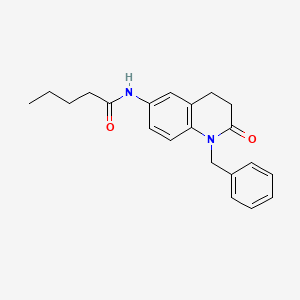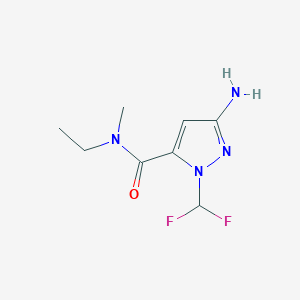![molecular formula C16H10ClN3O2 B2628919 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid CAS No. 612041-37-9](/img/structure/B2628919.png)
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is a synthetic compound belonging to the indoloquinoxaline family. This class of compounds is known for its diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of this compound features a chloro-substituted indoloquinoxaline core, which is crucial for its biological activity.
Mécanisme D'action
Target of Action
It is known that similar compounds in the 6h-indolo[2,3-b]quinoxaline series are analogues of a natural cytotoxic agent ellipticine, which is capable of non-covalent binding to a dna molecule .
Mode of Action
Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to bind non-covalently to dna molecules . This suggests that 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid may interact with its targets in a similar manner, leading to changes in the structure or function of the DNA.
Biochemical Pathways
Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been studied for their antiviral and antibacterial properties , suggesting that they may affect pathways related to these biological processes.
Result of Action
Similar compounds in the 6h-indolo[2,3-b]quinoxaline series have been shown to exhibit cytotoxic effects against various types of cancer , suggesting that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid is an analogue of a natural cytotoxic agent ellipticine, capable of non-covalent binding to a DNA molecule . This suggests that it may interact with enzymes and proteins involved in DNA replication and repair, potentially influencing these processes .
Cellular Effects
The compound has been shown to exhibit cytotoxic effects against various human cancer cell lines . It is suggested that this compound may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound is believed to exert its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid typically involves the reaction of 6H-indolo[2,3-b]quinoxaline derivatives with appropriate reagents. One common method includes the alkylation of 6H-indolo[2,3-b]quinoxaline with phenacyl bromides in the presence of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 40°C . The presence of a substituent at position 9 of the indoloquinoxaline does not significantly affect the yield of the reaction products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can modify the indole or quinoxaline rings, potentially altering the biological activity.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position, affecting the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols (RSH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized indoloquinoxalines.
Applications De Recherche Scientifique
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar indoloquinoxaline structure.
2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B220): Known for its high activity against herpes simplex virus type 1.
6-substituted 6H-indolo[2,3-b]quinoxalines: Exhibit antiviral activity against various viruses.
Uniqueness
2-(9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetic acid stands out due to its specific chloro substitution, which enhances its biological activity. Its unique structure allows for diverse chemical modifications, making it a versatile compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c17-9-5-6-13-10(7-9)15-16(20(13)8-14(21)22)19-12-4-2-1-3-11(12)18-15/h1-7H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJZDWLGEUXNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N(C3=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/new.no-structure.jpg)
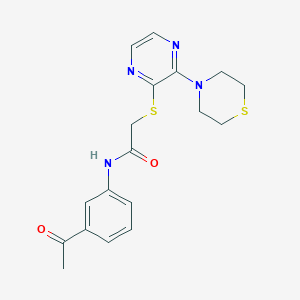
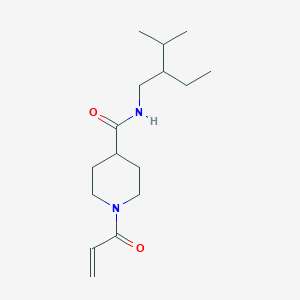
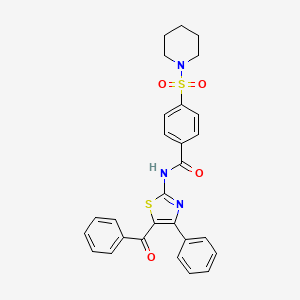
![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)
![1-(3-Fluoropyridine-4-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2628848.png)
